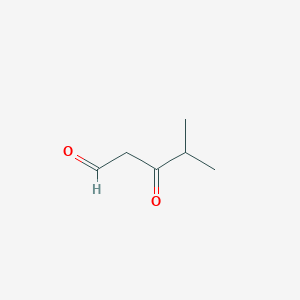

4-Methyl-3-oxopentanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)6(8)3-4-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCLDUPTGISKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564006 | |

| Record name | 4-Methyl-3-oxopentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25044-03-5 | |

| Record name | 4-Methyl-3-oxopentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25044-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-oxopentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-3-oxopentanal IUPAC name and structure

An In-Depth Technical Guide to 4-Methyl-3-oxopentanal: Structure, Properties, Synthesis, and Reactivity

Abstract

This compound is a bifunctional β-dicarbonyl compound featuring both an aldehyde and a ketone functional group. This unique structural arrangement imparts differential reactivity at its two carbonyl centers, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of this compound, beginning with its definitive nomenclature and structural features, including its existence in keto-enol tautomeric forms. We will detail its physicochemical properties, spectroscopic signature, and established laboratory synthesis methodologies. The guide further explores the compound's chemical reactivity, focusing on selective transformations and its potential role in atmospheric chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Nomenclature and Structural Elucidation

IUPAC Name and CAS Registry

The systematic IUPAC name for this compound is This compound .[1][2] The name precisely describes its molecular architecture: a five-carbon "pentan-" chain with a terminal aldehyde ("-al") at position 1, a ketone ("-oxo-") at position 3, and a methyl substituent at position 4.[1] It is registered under the CAS Number 25044-03-5 .[1][3][4][5]

Molecular Structure and Key Features

The core structure of this compound consists of a five-carbon backbone. Its most significant feature is the presence of two carbonyl groups—an aldehyde and a ketone—in a 1,3-relationship, classifying it as a β-dicarbonyl compound.[1] This bifunctionality is central to its chemical behavior, offering two distinct sites for reactions.[1] The terminal aldehyde group is generally more electrophilic and sterically accessible than the internal ketone, a characteristic that can be exploited for selective chemical transformations.[1]

Caption: Chemical structure of this compound.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers.[1] This process involves the migration of a proton and the shifting of a double bond. The resulting enol form is stabilized by the formation of a conjugated system and a potential intramolecular hydrogen bond between the enolic hydroxyl group and the ketone's oxygen atom.[1] The position of this equilibrium is influenced by factors such as solvent polarity. While the keto form is often more stable, the presence of the enol tautomer is mechanistically critical for many of its reactions, particularly those involving the α-carbon.[1]

Caption: Keto-Enol tautomerism of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification techniques.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 25044-03-5 | [1][3][4] |

| Molecular Formula | C₆H₁₀O₂ | [1][2][4] |

| Molecular Weight | 114.14 g/mol | [1][2][3] |

| Boiling Point | 54 °C (at 20 Torr) | [3][5] |

| Predicted pKa | 5.84 ± 0.23 | [1][3][4] |

| Canonical SMILES | CC(C)C(=O)CC=O | [1][2][4] |

| InChIKey | ZJCLDUPTGISKMK-UHFFFAOYSA-N | [2][4][6] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound after synthesis or isolation.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint. The most characteristic signal is the aldehyde proton (-CHO), which is expected to appear significantly downfield in the range of δ 9-10 ppm.[1] Due to coupling with the adjacent methylene protons, this signal would likely appear as a triplet. Other expected signals include a multiplet for the CH group at C4, a doublet for the two methyl groups at C4, and a signal for the methylene protons at C2.

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for both carbonyl carbons, with the aldehyde carbon appearing around δ 200 ppm and the ketone carbon slightly more upfield. Six unique carbon signals would be expected in total.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by two strong absorption bands in the carbonyl region. The aldehyde C=O stretch typically appears around 1725-1740 cm⁻¹, while the ketone C=O stretch appears around 1705-1725 cm⁻¹. The presence of both peaks is a strong indicator of the bifunctional structure. The aldehyde C-H stretch also gives rise to characteristic peaks around 2720 and 2820 cm⁻¹.

Synthesis Methodologies

The laboratory preparation of this compound often leverages the reactivity of enolates with suitable electrophiles.

Synthesis from 3-Methyl-2-butanone

A documented method involves the reaction of 3-Methyl-2-butanone with triethyl orthoformate.[1] This approach builds the aldehyde functionality onto the ketone precursor.

Causality of Experimental Design: This synthesis is predicated on the ability to form an enol or enolate intermediate from 3-Methyl-2-butanone. This nucleophilic intermediate then attacks the electrophilic carbon of triethyl orthoformate, a protected form of formic acid. The subsequent workup hydrolyzes the intermediate acetal to reveal the desired aldehyde functionality. The choice of an orthoester is critical as it provides the single carbon and aldehyde oxygen required.

Experimental Protocol:

-

Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 3-Methyl-2-butanone in an appropriate aprotic solvent like THF. Cool the solution to a low temperature (e.g., -78 °C).

-

Deprotonation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the lithium enolate. The reaction is typically stirred for 30-60 minutes at this temperature.

-

Electrophilic Attack: Add triethyl orthoformate to the enolate solution and allow the reaction to slowly warm to room temperature and stir overnight.

-

Aqueous Workup: Quench the reaction with a mild acidic solution (e.g., saturated aqueous NH₄Cl). This step hydrolyzes the diethyl acetal intermediate to the final aldehyde product.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Validation: Purify the crude product via column chromatography (silica gel). Confirm the structure and purity of the final product using ¹H NMR and IR spectroscopy as described in Section 3.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The Principle of Differential Reactivity

The synthetic value of this compound stems from the differential reactivity of its two carbonyl groups. The aldehyde is more reactive towards nucleophilic attack than the ketone due to:

-

Less Steric Hindrance: The aldehyde has a hydrogen atom attached, making the carbonyl carbon more accessible.

-

Greater Electrophilicity: The ketone's carbonyl carbon is attached to two electron-donating alkyl groups, which slightly reduce its positive charge compared to the aldehyde.

This reactivity difference allows for selective reactions at the aldehyde position while leaving the ketone intact, provided the reaction conditions are carefully controlled.

Selective Oxidation of the Aldehyde Moiety

The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 4-methyl-3-oxopentanoic acid, without affecting the ketone.[1]

Protocol for Selective Oxidation:

-

Dissolve this compound in a suitable solvent such as acetone or a buffered aqueous solution.

-

Slowly add a mild oxidizing agent. Common reagents for this selective transformation include chromium trioxide (Jones reagent) or potassium permanganate (KMnO₄) under controlled pH and temperature conditions.[1]

-

Monitor the reaction using Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Upon completion, perform a workup to remove the oxidizing agent and isolate the carboxylic acid product.

-

Purify the product, for example, by recrystallization or chromatography.

Caption: Selective oxidation of this compound.

Potential Role in Atmospheric Chemistry

While specific studies on this compound are limited, research on its close analog, 4-oxopentanal (4-OPA), offers significant insight. 4-OPA is a known product of the atmospheric degradation of larger biogenic volatile organic compounds like limonene.[1][7] Studies have shown that 4-OPA reacts with ammonia and amines in atmospheric aerosols to form brown carbon (BrC), which can impact the Earth's radiative balance.[7] Given the structural similarity, it is highly probable that this compound, if formed in the atmosphere, would participate in similar browning reactions.

Current Research and Future Directions

Despite its utility as a synthetic intermediate, there are notable knowledge gaps in the scientific literature regarding this compound.[1]

-

Synthetic Applications: While its potential as a bifunctional building block is clear, detailed studies exploring its use in the synthesis of complex molecules, including reaction yields and stereochemical outcomes, are not widely reported.[1]

-

Atmospheric Chemistry: The specific role and reaction kinetics of this compound in atmospheric processes remain largely unexplored.[1] Further investigation into its formation from the degradation of biogenic VOCs and its potential to form brown carbon is warranted.

Future research should focus on harnessing its differential reactivity for novel synthetic pathways and quantifying its atmospheric abundance and reaction rates to better understand its environmental impact.

Safety and Handling

References

-

This compound | C6H10O2 | CID 14786268 - PubChem. [Link]

-

(R,S)-3-Methyl-4-oxo-pentanal - PubChem. [Link]

-

This compound | Chemical Substance Information | J-GLOBAL. [Link]

-

A Role for 2-Methyl Pyrrole in the Browning of 4-Oxopentanal and Limonene Secondary Organic Aerosol - ACS Publications. [Link]

Sources

- 1. This compound | 25044-03-5 | Benchchem [benchchem.com]

- 2. This compound | C6H10O2 | CID 14786268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 25044-03-5 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 25044-03-5 [chemicalbook.com]

- 6. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

Spectroscopic Profile of 4-Methyl-3-oxopentanal: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-3-oxopentanal (CAS No: 25044-03-5), a bifunctional carbonyl compound featuring both an aldehyde and a ketone. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical reactivity.

Introduction to this compound

This compound, with the molecular formula C₆H₁₀O₂, is a β-dicarbonyl compound, a structural motif of significant interest in synthetic organic chemistry.[1] The presence of both an aldehyde and a ketone functional group within the same molecule imparts a unique chemical reactivity, making it a versatile building block. Accurate spectroscopic characterization is the cornerstone of its application, ensuring the integrity of experimental results. This guide will delve into the predicted and expected spectroscopic data, providing a robust framework for its identification.

The molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) and multiplicities are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (Aldehyde) | 9.5 - 10.0 | Triplet (t) | ~3.0 |

| H2 (Methylene) | 2.5 - 2.9 | Doublet of doublets (dd) | - |

| H4 (Methine) | 2.2 - 2.7 | Septet (sept) | - |

| H5, H6 (Methyls) | 1.1 - 1.3 | Doublet (d) | - |

Interpretation:

-

Aldehyde Proton (H1): The aldehyde proton is highly deshielded and appears significantly downfield in the 9.5-10.0 ppm region, a characteristic feature of aldehydes.[2][3][4] It is expected to be a triplet due to coupling with the adjacent two methylene protons (H2).[1]

-

Methylene Protons (H2): These protons are adjacent to both carbonyl groups, leading to a downfield shift to the 2.5-2.9 ppm range.[1] They will likely appear as a doublet of doublets due to coupling with both the aldehyde proton (H1) and the methine proton (H4).

-

Methine Proton (H4): This proton, situated on the carbon bearing the two methyl groups, is expected to resonate between 2.2 and 2.7 ppm.[1] It should appear as a septet due to coupling with the six equivalent protons of the two methyl groups.

-

Methyl Protons (H5, H6): The two methyl groups are chemically equivalent and will appear as a single doublet in the 1.1-1.3 ppm region, resulting from coupling with the methine proton (H4).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are listed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Aldehyde Carbonyl) | 190 - 205 |

| C3 (Ketone Carbonyl) | 200 - 215 |

| C2 (Methylene) | 45 - 55 |

| C4 (Methine) | 40 - 50 |

| C5, C6 (Methyls) | 15 - 25 |

Interpretation:

-

Carbonyl Carbons (C1, C3): The most deshielded signals in the spectrum will be those of the carbonyl carbons, appearing in the 190-215 ppm range.[2][4] The ketone carbonyl (C3) is typically found further downfield than the aldehyde carbonyl (C1).[1]

-

Aliphatic Carbons (C2, C4, C5, C6): The methylene (C2) and methine (C4) carbons will appear in the upfield region, followed by the methyl carbons (C5, C6) which will be the most shielded.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all carbon signals.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H NMR. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aldehyde C-H | Stretch | 2700 - 2760 and 2800 - 2860 (two bands) |

| Aldehyde C=O | Stretch | 1720 - 1740 |

| Ketone C=O | Stretch | 1705 - 1725 |

| Alkyl C-H | Stretch | 2850 - 3000 |

Interpretation:

-

Carbonyl Stretching: The IR spectrum will be dominated by two strong absorption bands corresponding to the two carbonyl groups.[1] The aldehyde C=O stretch typically appears at a higher frequency (around 1720-1740 cm⁻¹) than the ketone C=O stretch (around 1705-1725 cm⁻¹).[1][5]

-

Aldehyde C-H Stretching: A key diagnostic feature for the aldehyde group is the presence of two characteristic C-H stretching bands between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[3][5][6]

-

Alkyl C-H Stretching: The presence of the isopropyl and methylene groups will give rise to C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition: Acquire the spectrum by passing infrared radiation through the sample and detecting the transmitted radiation.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. The molecular weight of this compound is 114.14 g/mol .[7]

Expected Fragmentation Patterns:

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion (m/z = 114) may be observed, though it can be weak for some aldehydes and ketones.[3]

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon is a common fragmentation pathway for aldehydes and ketones.[4] For this compound, this could lead to the loss of an isopropyl radical (m/z = 43) or a formyl radical (m/z = 29).

-

McLafferty Rearrangement: Aldehydes and ketones with a γ-hydrogen can undergo a McLafferty rearrangement.[4] This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond, resulting in the loss of a neutral alkene.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide, based on established principles and predicted values, provide a comprehensive framework for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous structural elucidation. The characteristic signals in each spectroscopic method, such as the downfield aldehyde proton in ¹H NMR, the two distinct carbonyl stretches in IR, and the predictable fragmentation patterns in MS, serve as reliable fingerprints for the identification of this versatile bifunctional molecule. This guide serves as a valuable resource for scientists working with this compound, ensuring the accuracy and integrity of their research.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia contributors. (2024, January 10). Aldehyde. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- McMurry, J. (2020). Organic Chemistry (10th ed.). Cengage Learning.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 9.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. This compound | 25044-03-5 | Benchchem [benchchem.com]

- 2. Aldehyde - Wikipedia [en.wikipedia.org]

- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C6H10O2 | CID 14786268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 4-Methyl-3-oxopentanal

Introduction

4-Methyl-3-oxopentanal, a bifunctional molecule featuring both an aldehyde and a ketone moiety, presents a unique chemical profile relevant in various synthetic pathways.[1] Understanding its fundamental physical properties, such as boiling point and density, is a prerequisite for its effective handling, purification, and application in research and development, particularly in fields requiring precise reaction condition control. This guide provides a detailed examination of these properties, grounded in available data and established analytical methodologies. The protocols described herein are designed to ensure reproducibility and accuracy, reflecting a commitment to self-validating experimental systems.

Chemical Identity and Structure

To establish a clear frame of reference, the fundamental identifiers for this compound are summarized below. The molecule's structure, containing a five-carbon chain with an aldehyde at position 1, a ketone at position 3, and a methyl group at position 4, dictates its chemical behavior and physical characteristics.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 25044-03-5 | ChemicalBook, PubChem[2][3] |

| Molecular Formula | C₆H₁₀O₂ | PubChem[1][2] |

| Molecular Weight | 114.14 g/mol | PubChem, Benchchem[1][2] |

| Canonical SMILES | CC(C)C(=O)CC=O | PubChem, Guidechem[2] |

Core Physical Properties

The primary physical constants for this compound are critical for process design, safety assessments, and purification strategies like distillation.

| Physical Property | Value | Notes |

| Boiling Point | 54 °C | Measured at a reduced pressure of 20 Torr.[3][4] |

| Density | 0.932 ± 0.06 g/cm³ | This is a predicted value; experimental verification is recommended.[3][4] |

The provided boiling point was determined under vacuum (20 Torr), which is a common practice for organic compounds that may decompose or polymerize at their atmospheric boiling point. The density is a computationally predicted value and should be treated as an estimate pending empirical validation.

Experimental Determination Protocols

The following sections detail robust methodologies for the experimental verification of the boiling point and density of this compound. The rationale behind each step is explained to provide a deeper understanding of the process.

Boiling Point Determination via the Capillary Method

This method is highly suitable for determining the boiling point of small sample volumes.[5] The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

Methodology:

-

Sample Preparation: Transfer approximately 0.5 mL of this compound into a small-diameter test tube or a Durham tube.

-

Capillary Tube Insertion: Place a melting-point capillary tube, sealed at one end, into the liquid with the open end down.[5][7]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[5]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.[5]

-

Observation (Heating Phase): Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation (Equilibrium): As the temperature approaches the boiling point, the vapor pressure of the sample increases, and vapor will enter the capillary tube, forcing the remaining air out and resulting in a rapid, continuous stream of bubbles.[6]

-

Measurement (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop when the external pressure becomes greater than the sample's vapor pressure. At the precise moment the liquid is drawn back into the capillary tube, record the temperature. This is the experimental boiling point.[5]

-

Record Barometric Pressure: The ambient atmospheric pressure must be recorded as boiling point is pressure-dependent.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Capillary Method Boiling Point Determination.

Density Determination

Density is an intrinsic property defined as mass per unit volume. Its determination requires precise measurement of both parameters.[8] This protocol uses standard laboratory equipment for a straightforward and accurate measurement.

Methodology:

-

Mass of Empty Vessel: Using an analytical balance, accurately measure and record the mass of a clean, dry graduated cylinder or pycnometer.[9]

-

Volume Measurement: Carefully dispense a known volume of this compound (e.g., 5.00 mL) into the tared graduated cylinder. Read the volume from the bottom of the meniscus for accuracy.[9]

-

Mass of Liquid and Vessel: Measure and record the combined mass of the graduated cylinder and the liquid sample.[9]

-

Calculation of Liquid Mass: Subtract the mass of the empty vessel (Step 1) from the combined mass (Step 3) to determine the mass of the liquid.

-

Density Calculation: Divide the mass of the liquid (Step 4) by the volume measured (Step 2) to calculate the density. The calculation is: Density = Mass / Volume.[10]

-

Repeatability: Perform the measurement at least three times and calculate the average to ensure precision and minimize experimental error.[8]

-

Temperature Control: Record the ambient temperature during the measurement, as density is temperature-dependent.

Experimental Workflow: Density Determination

Caption: Workflow for Liquid Density Determination.

Conclusion

The physical properties of this compound, specifically its boiling point of 54 °C at 20 Torr and a predicted density of 0.932 g/cm³, serve as foundational data for its application in scientific research.[3][4] While these values provide a strong baseline, this guide emphasizes the importance of empirical verification. The detailed protocols for determining boiling point and density are presented to ensure that researchers and drug development professionals can confidently and accurately characterize this compound in their laboratories, leading to more reliable and reproducible scientific outcomes.

References

-

This compound | C6H10O2 | CID 14786268. PubChem, National Institutes of Health. [Link]

-

Determination Of Boiling Point Of An Organic Compound. BYJU'S. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Boiling Points - Concept. JoVE. [Link]

-

How to Measure the Density of a Liquid. YouTube. [Link]

-

The Density of Liquids and Solids (Experiment). Chemistry LibreTexts. [Link]

-

Determining the density of solids and liquids. The Lab Activity. YouTube. [Link]

Sources

- 1. This compound | 25044-03-5 | Benchchem [benchchem.com]

- 2. This compound | C6H10O2 | CID 14786268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 25044-03-5 [chemicalbook.com]

- 4. This compound CAS#: 25044-03-5 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to 4-Methyl-3-oxopentanal: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Molecule of Environmental and Synthetic Significance

4-Methyl-3-oxopentanal, a unique β-dicarbonyl compound, has garnered interest in the scientific community not through a traditional narrative of targeted synthesis and discovery, but rather through its identification as a product of atmospheric chemistry. This guide provides a comprehensive technical overview of this compound, focusing on its known origins, laboratory synthesis, intricate chemical properties, and the nuanced reactivity stemming from its dual functional groups. While a definitive record of its first synthesis remains elusive in surveyed literature, its role as a volatile organic compound (VOC) and its potential as a versatile building block in organic synthesis make it a subject of considerable relevance.

The systematic IUPAC name for this compound is this compound.[1] Its structure is characterized by a five-carbon pentanal backbone with a ketone group at the third position and a methyl group at the fourth position.[1] This arrangement of an aldehyde and a ketone separated by a methylene group classifies it as a β-dicarbonyl compound, a class of molecules known for their unique chemical behaviors.[1]

Natural Occurrence: The Ozonolysis of Squalene

A significant natural source of this compound is the ozonolysis of squalene.[1] Squalene is a triterpene and a primary component of human skin lipids.[2][3][4] When ozone in the indoor or outdoor environment reacts with squalene on skin surfaces, it undergoes ozonolysis, a process that cleaves the double bonds within the squalene molecule.[2][3][4] This reaction leads to the formation of various volatile organic compounds, including this compound, which is then released into the surrounding air.[2][3][4] This phenomenon highlights the contribution of human presence to indoor air chemistry.[1]

Laboratory Synthesis: A Practical Approach

In a laboratory setting, this compound can be synthesized through various routes. One documented and practical method involves the reaction of 3-Methyl-2-butanone with triethyl orthoformate.[1] This approach leverages the reactivity of a ketone and an orthoester to construct the target β-keto aldehyde.[1]

The reaction likely proceeds through the formation of an enol or enolate intermediate from 3-Methyl-2-butanone, which then acts as a nucleophile, attacking the electrophilic carbon of the triethyl orthoformate.[1] Subsequent hydrolysis of the resulting acetal yields the final product, this compound.

Experimental Protocol: Synthesis from 3-Methyl-2-butanone and Triethyl Orthoformate

Materials:

-

3-Methyl-2-butanone

-

Triethyl orthoformate

-

Lewis acid catalyst (e.g., BF₃·OEt₂)

-

Anhydrous, aprotic solvent (e.g., dichloromethane)

-

Aqueous acid (for hydrolysis, e.g., dilute HCl)

-

Apparatus for inert atmosphere reaction and distillation

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methyl-2-butanone in the anhydrous solvent.

-

Add triethyl orthoformate to the solution.

-

Cool the mixture in an ice bath and slowly add the Lewis acid catalyst.

-

Allow the reaction to stir at room temperature and monitor its progress using a suitable technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, quench it by carefully adding it to a cold aqueous acid solution.

-

Stir the mixture vigorously to ensure complete hydrolysis of the intermediate acetal.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][5] |

| CAS Number | 25044-03-5 | [1][6] |

| Molecular Formula | C₆H₁₀O₂ | [1][6] |

| Molecular Weight | 114.14 g/mol | [1][5] |

| Canonical SMILES | CC(C)C(=O)CC=O | [1][6] |

| InChI Key | ZJCLDUPTGISKMK-UHFFFAOYSA-N | [6] |

| Predicted pKa | 5.84 ± 0.23 | [1][6] |

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the presence of two carbonyl functional groups: an aldehyde and a ketone. This bifunctionality leads to interesting and selective reactivity.

Differential Reactivity of Carbonyl Groups

The aldehyde group in this compound is generally more reactive towards nucleophiles than the ketone group. This is due to two main factors:

-

Steric Hindrance: The aldehyde carbonyl carbon is bonded to a hydrogen atom and a carbon atom, making it less sterically hindered than the ketone carbonyl carbon, which is bonded to two carbon atoms.

-

Electronic Effects: The presence of two electron-donating alkyl groups on the ketone carbonyl carbon reduces its electrophilicity compared to the aldehyde carbonyl carbon, which has only one alkyl group.

This difference in reactivity allows for selective chemical transformations. For instance, the aldehyde can be selectively oxidized to a carboxylic acid, yielding 4-methyl-3-oxopentanoic acid, while leaving the ketone group intact under controlled conditions.[1]

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomers.[1] Tautomerism involves the migration of a proton and the shifting of a double bond.[1][7] The enol form is stabilized by the formation of a conjugated system and potentially an intramolecular hydrogen bond.[1][7] While the keto form is generally more stable, the enol tautomer is crucial for many of its reactions as the enol is nucleophilic at the alpha-carbon.[1][7] The position of the equilibrium is influenced by factors such as the solvent.[1]

Applications and Areas for Future Research

The bifunctional nature of this compound makes it a potentially valuable building block in organic synthesis. The differential reactivity of its aldehyde and ketone groups can be exploited to achieve selective transformations, leading to the synthesis of more complex molecules.

Furthermore, its role in atmospheric chemistry warrants further investigation. While its formation from squalene ozonolysis is known, the full extent of its impact on indoor and outdoor air quality, as well as its subsequent atmospheric reactions, are areas ripe for further research.

Conclusion

This compound stands as an intriguing molecule at the intersection of atmospheric chemistry and synthetic organic chemistry. While its "discovery" is tied to its natural formation, its unique structure and reactivity offer significant potential for future applications. This guide has provided a foundational understanding of its synthesis, properties, and chemical behavior, intended to serve as a valuable resource for scientists and researchers in their ongoing explorations of this versatile compound.

References

- 1. This compound | 25044-03-5 | Benchchem [benchchem.com]

- 2. Reactions and Products of Squalene and Ozone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C6H10O2 | CID 14786268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Bifunctional Nature of β-Dicarbonyl Compounds: A Technical Guide for Advanced Synthesis and Drug Discovery

Abstract

β-Dicarbonyl compounds represent a cornerstone of modern organic synthesis and medicinal chemistry. Their unique structural motif, characterized by two carbonyl groups separated by a methylene bridge, imparts a remarkable bifunctional reactivity. This guide provides an in-depth exploration of this duality, elucidating the principles of their pronounced acidity and keto-enol tautomerism, which give rise to their ability to act as potent nucleophiles. Concurrently, the electrophilic nature of their carbonyl carbons opens avenues for a diverse array of addition and condensation reactions. We will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and showcase their strategic application in the synthesis of complex molecules and pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of β-dicarbonyl compounds in their work.

The Core Principle: A Tale of Two Reactivities

The defining characteristic of a β-dicarbonyl compound is the placement of two carbonyl groups on the first and third carbon atoms of a carbon chain.[1] This seemingly simple arrangement creates a chemical environment ripe with possibilities, establishing the molecule as a versatile synthon in organic chemistry.[2] The bifunctional nature arises from two key features: the acidic α-protons of the central methylene group and the electrophilic carbonyl carbons.

The Acidic Methylene Group: A Potent Nucleophile in Disguise

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) exhibit unusually high acidity compared to those of monocarbonyl compounds.[3] While the pKa of an α-proton in a typical ketone or aldehyde is around 19-20, the pKa of the α-protons in a β-dicarbonyl compound can be as low as 9-10.[3] This dramatic increase in acidity, by about 10 orders of magnitude, is a direct consequence of the stability of the resulting conjugate base, the enolate.[3]

The negative charge of the enolate is effectively delocalized through resonance onto both neighboring oxygen atoms, creating a highly stable anion.[3][4] This stability facilitates the facile deprotonation of the β-dicarbonyl compound by a variety of bases, even relatively weak ones like alkoxides.[5]

Caption: Formation and resonance stabilization of a β-dicarbonyl enolate.

This readily formed enolate is a soft and highly effective carbon nucleophile, capable of participating in a wide range of bond-forming reactions.[6][7]

The Electrophilic Carbonyl Carbons

While the α-carbon acts as a nucleophilic center, the carbonyl carbons themselves retain their inherent electrophilic character. The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles.[8] This electrophilicity is the basis for classic reactions such as the Claisen condensation, which is a primary method for the synthesis of β-dicarbonyl compounds themselves.[9]

The dual reactivity is summarized below:

| Functional Group | Reactivity | Key Reactions |

| α-Methylene Protons | Acidic (pKa ≈ 9-13) | Deprotonation to form a stable enolate |

| Enolate (α-Carbon) | Nucleophilic | Alkylation, Acylation, Michael Addition |

| Carbonyl Carbons | Electrophilic | Nucleophilic Addition, Condensation Reactions |

The Dynamic Equilibrium: Keto-Enol Tautomerism

β-Dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol forms.[10] Unlike simple ketones and aldehydes where the keto form overwhelmingly predominates, the enol form of β-dicarbonyl compounds is significantly stabilized and can be the major species in solution.[4] This stabilization is attributed to two main factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to a more delocalized π-system.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable six-membered ring through hydrogen bonding with the oxygen of the other carbonyl group.[2]

The position of this equilibrium is highly dependent on the solvent.[11][12][13] In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored. In polar, protic solvents, which can form their own hydrogen bonds with the carbonyl groups, the keto form becomes more prevalent.

Caption: Keto-enol tautomerism in β-dicarbonyl compounds.

Synthesis of β-Dicarbonyl Compounds: The Claisen Condensation

The Claisen condensation is a fundamental reaction for the synthesis of β-dicarbonyl compounds, specifically β-keto esters.[9] This reaction involves the base-promoted condensation of two ester molecules.[14] One ester molecule is deprotonated at the α-position to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide leaving group yields the β-keto ester.

A critical aspect of the Claisen condensation is the use of a stoichiometric amount of base. The initial product, the β-keto ester, is more acidic than the starting ester and is immediately deprotonated by the alkoxide base. This drives the reaction to completion. A final acidification step is required to protonate the enolate and afford the neutral β-keto ester.[15]

Experimental Protocol: Synthesis of Ethyl Acetoacetate via Claisen Condensation

Objective: To synthesize ethyl acetoacetate from ethyl acetate.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetate, anhydrous

-

Diethyl ether, anhydrous

-

Aqueous acetic acid (10%)

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked, round-bottomed flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction: Cool the sodium ethoxide solution in an ice bath. Add anhydrous ethyl acetate dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2 hours.

-

Work-up: Cool the reaction mixture and pour it onto a mixture of ice and acetic acid. Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Self-Validation: The success of the synthesis can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR). The presence of characteristic peaks for the keto and enol forms will validate the formation of the β-dicarbonyl compound.

The Nucleophilic Character in Action: Synthetic Applications

The ability to easily generate a stable enolate makes β-dicarbonyl compounds invaluable nucleophiles in carbon-carbon bond-forming reactions.[6]

Alkylation of β-Dicarbonyl Compounds

The enolate of a β-dicarbonyl compound can be readily alkylated by treatment with an alkyl halide in an SN2 reaction.[5][16] This provides a powerful method for the synthesis of α-substituted carbonyl compounds. Since there are often two acidic protons, a second alkylation can be performed, allowing for the introduction of two different alkyl groups.[5]

Caption: Stepwise alkylation of a β-dicarbonyl compound.

Acetoacetic Ester and Malonic Ester Syntheses

Two classic named reactions that highlight the utility of β-dicarbonyl compounds are the acetoacetic ester synthesis for the preparation of ketones and the malonic ester synthesis for the preparation of carboxylic acids.[5][17] Both syntheses follow a similar three-step sequence:

-

Alkylation: Formation of the enolate followed by alkylation with an alkyl halide.

-

Hydrolysis: Acid- or base-catalyzed hydrolysis of the ester group(s) to carboxylic acids.

-

Decarboxylation: Heating the resulting β-keto acid or malonic acid derivative causes the loss of carbon dioxide to yield the final product.[5]

The ease of decarboxylation is a key feature, proceeding through a cyclic six-membered transition state.[5]

The Electrophilic Character in Action: Heterocycle Synthesis

The electrophilic nature of the carbonyl carbons, combined with the nucleophilicity of the enol or enolate, makes β-dicarbonyl compounds ideal precursors for the synthesis of heterocyclic compounds.[18]

The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classic example where a β-ketoester acts as both a nucleophile and an electrophile in a condensation reaction with an α-amino ketone. The reaction proceeds through a series of condensation and cyclization steps to afford a substituted pyrrole.

The Biginelli Reaction

In the Biginelli reaction, a β-dicarbonyl compound, typically ethyl acetoacetate, condenses with an aldehyde and urea (or thiourea) in a one-pot, multi-component reaction to produce dihydropyrimidinones (DHPMs).[19] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[19]

Role in Drug Development and Medicinal Chemistry

The β-dicarbonyl motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drug molecules.[20][21] Its ability to act as a hydrogen bond donor and acceptor, as well as a metal chelator, makes it a versatile pharmacophore.

As a Bioisostere

The β-keto-enol system can act as a non-classical bioisostere of a carboxylic acid. The acidic proton of the enol can mimic the proton of a carboxylic acid, allowing it to engage in similar hydrogen bonding interactions with biological targets.

In the Design of Bioactive Molecules

The synthetic versatility of β-dicarbonyl compounds allows for the systematic modification of their structure to optimize pharmacological properties. For example, the anticancer drug Indibulin contains a dicarbonyl moiety that is crucial for its activity.[20] Furthermore, derivatives of β-dicarbonyl compounds are investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and anti-inflammatory agents.[19][22]

Conclusion

The bifunctional nature of β-dicarbonyl compounds, arising from the interplay between their acidic α-protons and electrophilic carbonyl carbons, establishes them as exceptionally versatile building blocks in organic chemistry. Their unique reactivity, governed by the principles of enolate stability and keto-enol tautomerism, provides chemists with a powerful toolkit for the construction of complex molecular architectures. From fundamental carbon-carbon bond-forming reactions to the synthesis of intricate heterocyclic systems and the development of novel therapeutic agents, the β-dicarbonyl motif continues to be a central and indispensable component of modern chemical science. A thorough understanding of its dual reactivity is paramount for any scientist aiming to innovate in the fields of organic synthesis and drug discovery.

References

-

Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

-

V.P. & R.P.T.P. Science College. (n.d.). CHEMISTRY OF β-DICARBONYL COMPOUNDS. Retrieved from [Link]

-

Palomo, C., Oiarbide, M., & García, J. M. (1994). Synthesis of .beta.-Dicarbonyl Compounds via the Conjugate Addition of Benzaldoximate Anion to .alpha.,.beta.-Acetylenic Carbonyl Compounds. The Journal of Organic Chemistry, 59(5), 1223–1231. Retrieved from [Link]

-

Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Retrieved from [Link]

- Poux, M., Berhault, A., & Estrine, B. (2012). Method for synthesizing beta-dicarbonyl compounds. Google Patents.

-

Allen, G., & Dwek, R. A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 44(22), 2625-2633. Retrieved from [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Retrieved from [Link]

-

De, S., Khan, A., & De, P. (2020). From β‑Dicarbonyl Chemistry to Dynamic Polymers. Accounts of Chemical Research, 53(9), 1963-1976. Retrieved from [Link]

-

JoVE. (2025). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 23.1: B-Dicarbonyl Compounds: Claisen Condensations. Retrieved from [Link]

-

Scilit. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Matching Nucleophiles with Electrophiles. Retrieved from [Link]

-

Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). β-dicarbonyl components as synthons in Biginelli reaction and pyrimidine-4-carboxylate esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Dicarbonyl. Retrieved from [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

Fiveable. (n.d.). β-dicarbonyl compounds Definition. Retrieved from [Link]

-

Garst, M. E., & McBride, B. J. (1989). Alkylation of enolates from .beta.-dicarbonyl compounds with sulfonium salt electrophiles. The Journal of Organic Chemistry, 54(1), 249–250. Retrieved from [Link]

-

Singh, R. P., Majumder, U., & Shreeve, J. M. (2001). Nucleophilic di- and tetrafluorination of dicarbonyl compounds. The Journal of Organic Chemistry, 66(19), 6263–6267. Retrieved from [Link]

-

Science.gov. (n.d.). beta dicarbonyl compounds: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of dicarbonyl-containing drugs and natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Significant dicarbonyl-containing molecules. Retrieved from [Link]

-

University of Pittsburgh. (n.d.). Bifunctional compounds. PittCat Library Catalog. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science. Retrieved from [Link]

Sources

- 1. Dicarbonyl - Wikipedia [en.wikipedia.org]

- 2. From β‑Dicarbonyl Chemistry to Dynamic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 5. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. What defines electrophilicity in carbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. scilit.com [scilit.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]

- 15. vpscience.org [vpscience.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Beta-Dicarbonyl Synthesis Pathway Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 18. fiveable.me [fiveable.me]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. beta dicarbonyl compounds: Topics by Science.gov [science.gov]

Reactivity of the aldehyde group in 4-Methyl-3-oxopentanal

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Methyl-3-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dicarbonyl compound, presents a unique chemical scaffold where the interplay between an aldehyde and a ketone functional group dictates its reactivity profile. This guide provides a comprehensive analysis of the aldehyde group's reactivity within this molecule. We will explore the electronic and steric influences that govern its behavior in various organic transformations, including nucleophilic additions, oxidations, and reductions. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to offer a practical and in-depth understanding for researchers in synthetic chemistry and drug development.

Structural and Electronic Landscape of this compound

The reactivity of the aldehyde in this compound is not considered in isolation. Its chemical behavior is intricately linked to the presence of the adjacent ketone and the methyl group at the 4-position.

-

Inductive and Steric Effects: The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the C=O bond. The neighboring ketone group, also an electron-withdrawing group, further enhances the electrophilicity of the aldehydic carbon. However, the methyl group at the α-position to the ketone introduces a moderate steric hindrance, which can influence the approach of bulky nucleophiles.

-

Keto-Enol Tautomerism: The presence of α-hydrogens allows for keto-enol tautomerism, which can influence the reaction pathways, particularly in base-catalyzed reactions. The enol form can act as a nucleophile, leading to self-condensation or reaction with other electrophiles.

A Technical Guide to 4-Methyl-3-oxopentanal: Commercial Sourcing, Synthesis, and Application for Advanced Research

This guide provides an in-depth analysis of 4-Methyl-3-oxopentanal (CAS No. 25044-03-5), a bifunctional β-dicarbonyl compound of interest to researchers and professionals in drug discovery and chemical synthesis. We will explore its commercial availability, detail a practical laboratory-scale synthesis, discuss methods for its structural confirmation, and examine its potential applications as a versatile chemical building block.

Introduction to this compound

This compound is an organic molecule featuring both an aldehyde and a ketone functional group. Its structure, defined by the IUPAC name, consists of a five-carbon chain ("pentan-") with an aldehyde ("-al") at the C1 position, a ketone ("3-oxo-") at C3, and a methyl group ("4-methyl-") at C4.[1] The molecular formula is C₆H₁₀O₂.[1][2]

The core of its chemical reactivity lies in the β-dicarbonyl arrangement, which positions the two carbonyl groups separated by a methylene group.[1] This configuration allows for unique reactivity at both carbonyl sites and the intervening carbon. Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomers.[1] The enol form is stabilized by conjugation and the potential for intramolecular hydrogen bonding, and its presence is critical for many of the compound's characteristic reactions.[1]

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. It is crucial to note that this compound is intended for laboratory use only and not for human or veterinary applications.[1] Researchers looking to source this chemical should consult the following suppliers.

| Supplier | CAS Number | Notes |

| Benchchem | 25044-03-5 | Catalog No.: B1628067; For research use only.[1] |

| BLD Pharm | 25044-03-5 | Available for online ordering; requires cold-chain transportation.[3] |

| ChemicalBook | 25044-03-5 | Provides access to multiple suppliers and safety data.[4][5] |

| Guidechem | 25044-03-5 | Lists chemical properties and suppliers.[2] |

Physicochemical & Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of this compound. The following tables summarize its key properties and predicted spectroscopic data, which serve as a benchmark for analytical validation.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 25044-03-5 | [1][2][4] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1] |

| Canonical SMILES | CC(C)C(=O)CC=O | [1][2] |

| InChI Key | ZJCLDUPTGISKMK-UHFFFAOYSA-N | [1] |

| Predicted pKa | 5.84 ± 0.23 |[1][2] |

Table 3: Predicted Spectroscopic Data for Structural Elucidation Spectroscopic analysis is indispensable for structural verification. While experimental spectra should be acquired for each synthesized batch, the following predicted values provide a reference for interpretation.[1]

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | 9.0 - 10.0 ppm (triplet) | Highly deshielded proton characteristic of aldehydes, coupled to the adjacent CH₂ group.[1] |

| Methylene Protons (-CH₂-) | ~2.8 ppm | Protons alpha to two carbonyl groups. | |

| Methine Proton (-CH-) | ~2.9 ppm | Isopropyl group proton adjacent to a carbonyl. | |

| ¹³C NMR | Aldehyde Carbonyl (-CHO) | ~202 ppm | Characteristic downfield shift for an aldehyde carbon.[1] |

| Ketone Carbonyl (C=O) | ~210 ppm | Characteristic downfield shift for a ketone carbon.[1] | |

| Methylene Carbon (-CH₂-) | ~45 ppm | Carbon situated between two carbonyls.[1] | |

| Infrared (IR) | C=O Stretch (Aldehyde) | ~1725 cm⁻¹ | Carbonyl stretch for the aldehyde functional group.[1] |

| C=O Stretch (Ketone) | ~1715 cm⁻¹ | Carbonyl stretch for the ketone functional group.[1] | |

| C-H Stretch (Aldehyde) | ~2820 and ~2720 cm⁻¹ | Fermi resonance doublet characteristic of an aldehyde C-H bond.[1] |

Laboratory Synthesis Protocol

While commercially available, this compound can also be prepared in the laboratory. One documented approach involves the reaction between 3-Methyl-2-butanone and triethyl orthoformate.[1] This method leverages the formation of an enol or enolate intermediate, which subsequently reacts with the electrophilic orthoester.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-Methyl-2-butanone (1.0 eq) and triethyl orthoformate (1.1 eq) in an anhydrous solvent such as toluene.

-

Catalysis: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid) to promote the reaction.

-

Reaction: Heat the mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction typically proceeds via the formation of a ketene acetal intermediate followed by hydrolysis upon work-up.

-

Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil using flash column chromatography on silica gel with a hexane/ethyl acetate eluent system to yield pure this compound.[6]

Applications in Drug Discovery and Chemical Synthesis

The bifunctional nature of this compound makes it a valuable precursor for synthesizing more complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmaceutical agents.

Key Synthetic Transformations:

-

Selective Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents, yielding 4-methyl-3-oxopentanoic acid while preserving the ketone functionality.[1]

-

Heterocycle Synthesis: Analogous to the versatile building block 4-oxopentanal, this compound is a prime candidate for Paal-Knorr type syntheses to create substituted pyrroles, furans, and thiophenes.[7] These scaffolds are prevalent in medicinal chemistry.

-

Aldol and Condensation Reactions: The presence of acidic alpha-protons and two electrophilic carbonyl centers allows for a variety of intramolecular and intermolecular aldol and Claisen-Schmidt condensation reactions, enabling the construction of complex carbon skeletons.[6][8]

The "magic methyl" effect is a well-documented phenomenon in drug discovery where the addition of a methyl group can profoundly enhance a molecule's pharmacokinetic or pharmacodynamic properties.[9] The isopropyl moiety in this compound can serve as a strategic lipophilic group that may improve binding affinity, metabolic stability, or cell permeability in derivative compounds.[9][10]

Caption: Potential synthetic utility of this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling volatile aldehydes and ketones should be strictly followed.[1][2] Based on data for structurally related compounds like 4-Methyl-3-oxopentanenitrile, potential hazards may include skin, eye, and respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.[1]

-

Ventilation: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]

-

Storage: Store the compound in a tightly sealed container, preferably under an inert gas like nitrogen or argon, at 2–8°C to minimize degradation and oxidation.[1]

-

First Aid: In case of skin contact, wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water. Seek medical attention if irritation persists.[11]

References

-

China 4-methyl-3-oxopentanoate Factory - Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). Sandoo Pharmaceuticals and Chemicals Co.,Ltd. Retrieved December 12, 2023, from [Link]

-

This compound | C6H10O2 | CID 14786268 - PubChem. (n.d.). PubChem. Retrieved December 12, 2023, from [Link]

-

Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969 - PubChem. (n.d.). PubChem. Retrieved December 12, 2023, from [Link]

-

Asymmetric syntheses using the SAMP-/RAMP-hydrazone method - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved December 12, 2023, from [Link]

- CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents. (n.d.). Google Patents.

-

Methyl 3-methyl-4-oxopentanoate | C7H12O3 | CID 141183 - PubChem. (n.d.). PubChem. Retrieved December 12, 2023, from [Link]

-

4-Methyl-3-oxopentanoate | C6H9O3- | CID 22019185 - PubChem. (n.d.). PubChem. Retrieved December 12, 2023, from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023). PMC. Retrieved December 12, 2023, from [Link]

-

Conformational thermodynamic and kinetic parameters of methyl-substituted 1,3-butadienes. (2005). Journal of Organic Chemistry. Retrieved December 12, 2023, from [Link]

-

Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - NIH. (2023). NIH. Retrieved December 12, 2023, from [Link]

-

2-Methyl-3-oxopentanal | C6H10O2 | CID 12712037 - PubChem. (n.d.). PubChem. Retrieved December 12, 2023, from [Link]

Sources

- 1. This compound | 25044-03-5 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 25044-03-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 25044-03-5 [chemicalbook.com]

- 5. This compound CAS#: 25044-03-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy 4-Methoxy-4-methyl-3-oxopentanal [smolecule.com]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Unlocking Synthetic Versatility: A Technical Guide to the Research Applications of 4-Methyl-3-oxopentanal

Introduction: The Untapped Potential of a Bifunctional Building Block

In the landscape of organic synthesis, the pursuit of novel molecular architectures is a constant driving force. Key to this endeavor is the availability of versatile building blocks that offer multiple avenues for chemical transformation. 4-Methyl-3-oxopentanal, a relatively underexplored β-ketoaldehyde, represents a significant opportunity for researchers in drug discovery, materials science, and fine chemical synthesis. Its unique bifunctional nature, possessing both a ketone and a more reactive aldehyde moiety, allows for selective and sequential reactions, making it a powerful precursor for a diverse range of complex molecules, particularly heterocyclic systems.[1] This guide provides an in-depth exploration of the synthesis, characterization, and, most importantly, the potential research applications of this promising compound, offering field-proven insights and detailed experimental frameworks to unlock its synthetic utility.

Core Attributes of this compound: A Structural and Reactivity Overview

This compound, with the chemical formula C₆H₁₀O₂, is a β-dicarbonyl compound characterized by a pentanal backbone substituted with a methyl group at the 4-position and a ketone at the 3-position.[1] This arrangement is central to its chemical behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 25044-03-5 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [2][3] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Canonical SMILES | CC(C)C(=O)CC=O | [3] |

| Predicted pKa | 5.84 ± 0.23 | [1] |

A key feature of this compound is its existence in a tautomeric equilibrium between the keto and enol forms.[1] The enol tautomer is stabilized by the formation of a conjugated system and potential intramolecular hydrogen bonding, and its presence is crucial for many of the compound's reactions. The differential reactivity of the two carbonyl groups, with the aldehyde being the more electrophilic center, allows for chemoselective transformations, a highly desirable attribute in multi-step synthesis.[1]

Synthesis of this compound: A Proposed Experimental Protocol

While various synthetic routes to β-ketoaldehydes exist, a practical approach for this compound involves the formylation of 3-methyl-2-butanone. The following protocol is a proposed, chemically sound method based on established organic chemistry principles.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound via the formylation of 3-methyl-2-butanone.

Materials:

-

3-Methyl-2-butanone

-

Triethyl orthoformate

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: A solution of 3-methyl-2-butanone in anhydrous THF is added dropwise to a stirred solution of LDA at -78 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete enolate formation.

-

Formylation: Triethyl orthoformate is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2 hours, then slowly warmed to room temperature and stirred overnight.

-

Acidic Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M hydrochloric acid. The mixture is stirred vigorously for 1 hour at room temperature to facilitate the hydrolysis of the diethyl acetal intermediate to the aldehyde.

-

Workup and Purification: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Characterization of this compound

Accurate characterization of the synthesized compound is critical for its use in further research. The following are predicted spectroscopic data based on the structure of this compound.

| Technique | Predicted Data |

| ¹H NMR | Aldehyde proton (-CHO) expected around 9-10 ppm (triplet). Methylene protons adjacent to the aldehyde expected around 2.8-3.0 ppm (doublet of triplets). Methine proton of the isopropyl group expected around 2.9-3.1 ppm (septet). Methyl protons of the isopropyl group expected around 1.1-1.2 ppm (doublet). |

| ¹³C NMR | Aldehyde carbonyl carbon expected around 200-205 ppm. Ketone carbonyl carbon expected around 210-215 ppm. Methylene carbon adjacent to the aldehyde expected around 45-50 ppm. Methine carbon of the isopropyl group expected around 40-45 ppm. Methyl carbons of the isopropyl group expected around 18-20 ppm. |

| IR (Infrared Spectroscopy) | C-H stretch (aldehyde) around 2820 and 2720 cm⁻¹. C=O stretch (aldehyde) around 1725 cm⁻¹. C=O stretch (ketone) around 1715 cm⁻¹. |

| High-Resolution Mass Spectrometry (HRMS) | Expected exact mass for C₆H₁₀O₂ is approximately 114.0681 u. |

Note: The above spectroscopic data are predicted and should be confirmed by experimental analysis of the synthesized compound.

Potential Research Applications in Heterocyclic Synthesis

The true value of this compound lies in its potential as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone reaction for the formation of pyrroles from 1,4-dicarbonyl compounds.[4] this compound, as a substituted 1,4-dicarbonyl equivalent, can be utilized to synthesize highly substituted pyrroles.

Caption: Paal-Knorr synthesis of a substituted pyrrole from this compound.

Objective: To synthesize 2-isopropyl-5-methyl-1H-pyrrole.

Materials:

-

This compound

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound and an excess of ammonium acetate in a mixture of ethanol and glacial acetic acid.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired pyrrole.

Knorr Pyrazole Synthesis

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical method for the synthesis of pyrazoles.[5][6][7] The β-ketoaldehyde structure of this compound makes it an ideal substrate for this transformation, leading to the formation of substituted pyrazoles.

Caption: Knorr pyrazole synthesis from this compound.

Objective: To synthesize 3-isopropyl-5-methyl-1H-pyrazole.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a slight excess of hydrazine hydrate and a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude pyrazole, which can be further purified by crystallization or chromatography.

Hantzsch Pyridine Synthesis